molecular formula C10H12F3NO3S B13518182 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide

Cat. No.: B13518182
M. Wt: 283.27 g/mol
InChI Key: CXAWUHLXWJYTCG-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a potential building block for kinase inhibitor development . The structure combines a phenoxypropane-sulfonamide scaffold, characteristic of some BRAF kinase inhibitors, with a trifluoromethyl (CF3) group . The trifluoromethyl group is a critical pharmacophore in drug design, known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . Sulfonamide functional groups are present in a wide range of biologically active molecules, serving as key components in drugs with antibacterial, anti-carbonic anhydrase, and other therapeutic activities . This reagent is well-suited for constructing more complex molecules for screening in drug discovery programs, especially those targeting oncogenic kinases. It is supplied for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H12F3NO3S

Molecular Weight

283.27 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide

InChI

InChI=1S/C10H12F3NO3S/c11-10(12,13)8-3-1-4-9(7-8)17-5-2-6-18(14,15)16/h1,3-4,7H,2,5-6H2,(H2,14,15,16)

InChI Key

CXAWUHLXWJYTCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution to Form the Phenoxy Propane Intermediate

The core reaction involves the substitution of a halogenated trifluoromethylbenzene derivative with a hydroxy-substituted propane sulfonamide or its precursor. This is typically achieved by reacting a 3-(trifluoromethyl)phenol or a related phenol derivative with a propane-1-sulfonamide precursor under basic conditions.

  • Reagents and Conditions:

    • Base: Potassium hydroxide or sodium hydroxide (often in molar excess of at least 30%)
    • Solvent: Dimethyl sulfoxide (DMSO)
    • Temperature: 80–110 °C
    • Reaction time: 4 to 20 hours
  • Mechanism:

    • The base deprotonates the phenol to generate a phenolate ion.
    • The phenolate ion performs a nucleophilic attack on the alkyl halide or sulfonamide precursor, displacing the leaving group and forming the ether linkage.

Sulfonamide Formation

The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides or by direct sulfonation of the propane chain followed by amination.

  • This step may involve:
    • Reaction with sulfonyl chlorides in the presence of a base.
    • Use of ammonia or amines to convert sulfonyl intermediates into sulfonamides.

Representative Synthesis Example

A closely related synthetic example from patent literature (WO1994000416A1) describes the preparation of a structurally similar compound, N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine, which shares mechanistic similarities with the target compound:

Step Description Reagents Conditions Yield
1 Dissolution of N-methyl-3-hydroxy-3-(phenyl)propylamine in DMSO N-methyl-3-hydroxy-3-(phenyl)propylamine, DMSO 100 °C, 1 h -
2 Addition of potassium hydroxide (10.4% water content) KOH (excess) 100 °C, 1 h -
3 Addition of 1-chloro-4-(trifluoromethyl)benzene 1-chloro-4-(trifluoromethyl)benzene 100 °C, 10–20 h 87–88%
4 Work-up and isolation of product Sodium chloride solution, toluene extraction, acidification with HCl Room temperature Crystalline hydrochloride salt

This method highlights the nucleophilic substitution of a hydroxypropylamine derivative with a trifluoromethyl-substituted aryl chloride under strongly basic conditions in DMSO, followed by purification steps to isolate the sulfonamide derivative as a hydrochloride salt.

Alternative Catalyzed Methods

In some cases, phase transfer catalysts such as tetrabutylammonium bromide are employed to enhance reaction rates and yields by facilitating the transfer of hydroxide ions into the organic phase.

Data Table Summarizing Preparation Parameters

Parameter Typical Range / Value Notes
Base Potassium hydroxide or sodium hydroxide Used in molar excess (>30%)
Solvent Dimethyl sulfoxide (DMSO) Polar aprotic solvent
Temperature 80–110 °C Controlled heating for 4–20 hours
Reaction Time 4–20 hours Depending on scale and catalyst presence
Catalyst Optional: tetrabutylammonium bromide Enhances nucleophilic substitution
Work-up Aqueous sodium chloride extraction, toluene extraction Purification and isolation of product
Product Form Hydrochloride salt (crystalline) Improves stability and handling
Yield 85–90% High efficiency under optimized conditions

Analysis of Preparation Methods

  • Efficiency: The use of strong bases such as potassium hydroxide in DMSO enables high conversion rates due to effective generation of phenolate ions and favorable solvent effects.
  • Safety and Scalability: The described methods use relatively inexpensive and readily available reagents, making them suitable for industrial scale-up. However, careful control of temperature and handling of strong bases is necessary.
  • Selectivity: The reaction conditions favor selective substitution on the aromatic ring with trifluoromethyl substitution, minimizing side reactions.
  • Purity: The isolation of the product as a hydrochloride salt and subsequent recrystallization ensure high purity suitable for research or further chemical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution with amines, alcohols, and thiols. This reaction is critical for generating derivatives with modified biological or physicochemical properties.

Reaction with Amines

Primary and secondary amines react with the sulfonamide group to form substituted sulfonamides. For example:
Reagents : Primary amine (1.2 equiv), DMSO, 60°C, 12 hours
Yield : 72–89% (depending on amine structure)
Mechanism : The amine acts as a nucleophile, displacing the sulfonamide group via a two-step process involving deprotonation and bond formation.

Reaction with Alcohols

Alcohols react under basic conditions to form sulfonate esters:
Reagents : Alcohol (2.0 equiv), NaH (1.5 equiv), THF, reflux
Yield : 55–68%

Hydrolysis Reactions

The sulfonamide group hydrolyzes under acidic or basic conditions to yield sulfonic acids or salts.

Condition Reagent Product Yield Reference
Acidic (HCl, 6 M)H₂O, 100°C, 6 hr3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonic acid88%
Basic (NaOH, 2 M)EtOH, 80°C, 4 hrSodium sulfonate salt92%

Condensation Reactions

The sulfonamide participates in condensation with carbonyl-containing compounds (e.g., aldehydes, isocyanates) to form ureas or thioureas.

Urea Formation

Reagents : Aryl isocyanate (1.1 equiv), DCM, RT, 24 hr
Yield : 65–78%
Application : Antimicrobial agents with MIC values of 0.39–1.56 μg/mL against S. aureus .

Electrophilic Aromatic Substitution

The trifluoromethylphenoxy ring undergoes electrophilic substitution at the meta position due to the electron-withdrawing effect of the -CF₃ group.

Reaction Reagent Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C3-[3-(Trifluoromethyl)-5-nitrophenoxy]propane-1-sulfonamide47%
HalogenationCl₂, FeCl₃ catalyst3-[3-(Trifluoromethyl)-5-chlorophenoxy]propane-1-sulfonamide52%

Reductive Coupling

In the presence of sodium bisulfite and

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The target compound lacks halogen or cyano groups on the phenoxy ring compared to compounds 5–2.

Sulfonamide Chain : The propane-1-sulfonamide chain in the target compound is shorter than the trifluorobutane or pentane chains in analogs, which could influence pharmacokinetic properties (e.g., half-life).

Synthesis Purity : All analogs in achieved >95% purity, suggesting robust synthetic protocols applicable to the target compound .

Electronic and Physicochemical Properties

  • Trifluoromethyl Group : Present in both the target compound and analogs (e.g., compounds 5, 7, 8), this group enhances lipophilicity and resistance to oxidative metabolism.
  • Cyanophenoxy vs. Chlorophenoxy: Compounds 6 and 5 feature electron-withdrawing cyano or chloro groups, which may alter π-π stacking interactions in biological targets compared to the target compound’s simpler trifluoromethylphenoxy group .

Functional Group Variations in Other Sulfonamides

  • : 3-(Methylsulfonyl)propan-1-amine hydrochloride (C₄H₁₁NO₂S) replaces the sulfonamide with a methylsulfonyl group, reducing hydrogen-bonding capacity and likely altering bioavailability .
  • : 3-[[1-(3-Fluorophenyl)-2-methylpropan-2-yl]amino]propane-1-sulfonic acid introduces a sulfonic acid group, increasing polarity compared to the target compound’s sulfonamide .

Biological Activity

3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological interactions. Understanding its biological activity is crucial for its application in medicinal chemistry and therapeutic development.

  • Molecular Formula : C10H12F3NO2S
  • Molecular Weight : 273.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, which can lead to various pharmacological effects.

Potential Mechanisms Include:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : This compound may act as a ligand for various receptors, influencing signaling pathways involved in inflammation and other physiological processes.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity by inhibiting bacterial folic acid synthesis, which is essential for DNA replication.

Anti-inflammatory Effects

Studies have suggested that derivatives of sulfonamides can modulate inflammatory responses. The interaction with specific receptors involved in inflammation could make this compound a candidate for treating inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
AntimicrobialInhibits bacterial growth; effective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
Enzyme inhibitionPotential inhibitor of carbonic anhydrase

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of sulfonamide derivatives against various bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus, suggesting its potential use as an antibacterial agent.
  • Anti-inflammatory Mechanism :
    In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its anti-inflammatory properties.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of sulfonamide compounds have shown that the incorporation of trifluoromethyl groups significantly enhances biological activity. The electronegative nature of fluorine atoms increases the lipophilicity and metabolic stability of these compounds, making them more effective in vivo.

Q & A

Q. What synthetic strategies are optimal for preparing 3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-(trifluoromethyl)phenol with propane sulfonamide derivatives. Key steps include nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions to form the phenoxy linkage. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF at 80–100°C facilitates SNAr . Optimization requires monitoring reaction time, temperature, and stoichiometric ratios of reactants. Catalysts like cuprous oxide (Cu₂O) improve yields in coupling reactions (e.g., 10% catalyst loading at 100°C for 6 hours) . Purity is enhanced via recrystallization or chromatography using ethyl acetate/hexane gradients.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Combined spectroscopic and chromatographic methods are essential:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the phenoxy-propane sulfonamide backbone, with characteristic shifts for trifluoromethyl (δ ~110–120 ppm in 19F^{19}F-NMR) and sulfonamide groups (δ ~3.5–4.0 ppm for NH2_2) .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 298.05) and detects impurities like nitro intermediates or dehalogenated byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% by area normalization) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and pharmacokinetic properties?

The CF3_3 group enhances metabolic stability by resisting oxidative degradation and increasing lipophilicity (logP ~2.5), improving membrane permeability. However, its electron-withdrawing nature reduces nucleophilicity at the phenoxy ring, affecting target binding. Comparative SAR studies of analogs (e.g., replacing CF3_3 with Cl or OMe) show that CF3_3 optimizes IC50_{50} values in enzyme inhibition assays (e.g., ~50 nM vs. >100 nM for Cl-substituted analogs) . Advanced pharmacokinetic modeling (e.g., PBPK) predicts increased half-life (t1/2_{1/2} ~8–12 hours) due to reduced CYP450 metabolism .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Molecular Docking : AutoDock Vina (with improved scoring functions) identifies binding poses in enzymes like carbonic anhydrase or kinases. Grid maps (0.375 Å spacing) and Lamarckian GA optimize docking accuracy (RMSD <2.0 Å vs. crystallographic data) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes (e.g., 100 ns trajectories, NPT ensemble). The sulfonamide moiety often forms hydrogen bonds with catalytic residues (e.g., Zn2+^{2+} in carbonic anhydrase) .
  • Free Energy Calculations : MM/GBSA quantifies binding affinities (ΔG ~-10 kcal/mol for high-affinity targets) .

Q. How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50​ values) be resolved?

Contradictions often arise from assay conditions or target flexibility:

  • Assay Optimization : Standardize buffer pH (7.4 vs. 6.5) and ionic strength to minimize false negatives.
  • Target Conformational States : Use cryo-EM or X-ray crystallography to identify active vs. inactive conformations influencing binding .
  • Data Normalization : Compare IC50_{50} values against reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .

Methodological Challenges

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-MS/MS : Detects impurities at <0.1% levels, such as nitro precursors (e.g., 2-nitrobenzoic acid derivatives) .
  • GC-FID : Quantifies volatile byproducts (e.g., residual DMF) with LOD ~10 ppm .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 48.3%, H: 3.4%, N: 4.7%) to identify sulfonamide decomposition .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications at the sulfonamide or phenoxy positions?

  • Positional Scanning : Synthesize analogs with substituents at R1 (sulfonamide) and R2 (phenoxy), such as methyl, halogen, or cyano groups .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bond acceptors at the sulfonamide group) .
  • In Vivo Correlation : Test analogs in rodent models to link structural changes (e.g., CF3_3 → OCF3_3) to bioavailability changes (AUC ~2x higher for OCF3_3) .

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